molecular formula C16H14O5 B13809902 Moracin B CAS No. 67259-16-9

Moracin B

Cat. No.: B13809902
CAS No.: 67259-16-9
M. Wt: 286.28 g/mol
InChI Key: GOUSNRMGQRTROZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moracin B typically involves the use of benzofuran as a starting material. One common synthetic route includes the Sonogashira cross-coupling reaction followed by in situ cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in plants. extraction from plant sources such as Morus alba is a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Moracin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moracin B is unique due to its potent antioxidant activity and its ability to modulate multiple biological pathways. Its diverse range of biological activities makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

67259-16-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-(3-hydroxy-5-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol

InChI

InChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3

InChI Key

GOUSNRMGQRTROZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O

melting_point

184 - 185 °C

physical_description

Solid

Origin of Product

United States

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